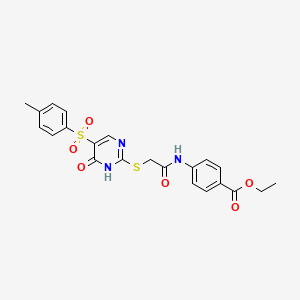

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a pyrimidine derivative featuring a 1,6-dihydropyrimidin-6-one core substituted with a thioacetamido linker, a tosyl (p-toluenesulfonyl) group at position 5, and an ethyl benzoate ester at the para position of the phenyl ring. The compound’s structure integrates multiple functional groups:

- Pyrimidinone core: Provides a heterocyclic scaffold common in medicinal chemistry.

- Thioacetamido bridge: Links the pyrimidinone to the benzoate ester, introducing conformational flexibility.

- Ethyl benzoate ester: Contributes to lipophilicity, impacting solubility and bioavailability.

Synthetic routes for such derivatives typically involve alkylation of pyrimidinethione intermediates with halogenated acetamides or esters under basic conditions, as seen in analogous compounds . Structural characterization of similar molecules often employs X-ray crystallography using programs like SHELX .

Properties

Molecular Formula |

C22H21N3O6S2 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

ethyl 4-[[2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H21N3O6S2/c1-3-31-21(28)15-6-8-16(9-7-15)24-19(26)13-32-22-23-12-18(20(27)25-22)33(29,30)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI Key |

BOIBYZKUPICEHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Dihydropyrimidine Core: The initial step involves the synthesis of the 6-oxo-5-tosyl-1,6-dihydropyrimidine core. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Thioether Formation: The next step involves the introduction of the thioether group. This can be done by reacting the dihydropyrimidine core with a suitable thiol compound under basic conditions.

Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, where the thioether intermediate is reacted with an acyl chloride or anhydride.

Esterification: Finally, the benzoate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the dihydropyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrimidine Derivatives

Key Observations :

- The 5-tosyl group in the target compound introduces steric bulk and electron-withdrawing effects absent in methyl or thietan-oxy substituents.

- The ethyl benzoate ester enhances aromaticity and lipophilicity compared to simpler esters (e.g., ethyl acetate) or non-esterified analogs.

Key Observations :

- The target compound likely follows a pathway analogous to , using sodium methylate to deprotonate the thiol group for alkylation.

- The use of 2-chloromethylthiirane in introduces a thietane ring, demonstrating variability in alkylation strategies.

Physicochemical Properties

Substituents critically influence solubility, stability, and lipophilicity (Table 3).

Table 3: Estimated Physicochemical Properties

*LogP and solubility are predicted using fragment-based methods.

Key Observations :

- The tosyl and benzoate groups in the target compound reduce aqueous solubility but enhance membrane permeability.

- Simpler analogs (e.g., ) exhibit better solubility due to smaller, less hydrophobic substituents.

Biological Activity

Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of an ethoxyphenyl group, a tosyl group, and a dihydropyrimidinone moiety. The synthesis typically involves multi-step organic reactions:

- Formation of Ethoxyphenyl Intermediate : Ethoxylation of a phenyl ring using ethyl iodide and potassium carbonate.

- Synthesis of Dihydropyrimidinone Core : Conducted via a Biginelli reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.

- Introduction of Tosyl Group : Reaction with tosyl chloride in the presence of a base like pyridine.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that derivatives of thioacetamides exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting the growth of pathogenic bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound may have therapeutic applications in treating infections caused by resistant strains.

2. Inhibition of Enzymatic Activity

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. Studies have shown that it can inhibit certain enzymatic activities, potentially impacting various biological pathways:

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 45 |

| Cyclooxygenase (COX) | Non-competitive | 25 |

This inhibition profile indicates potential applications in neurodegenerative diseases and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against multidrug-resistant bacteria. The compound was tested in vitro and demonstrated a significant reduction in bacterial viability.

Case Study 2: Antineoplastic Activity

Another investigation assessed the cytotoxic effects of the compound against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited an IC50 value of 30 µM against MCF-7 cells, suggesting potential as an antineoplastic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.